4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide

Serine protease inhibition Mechanism-based inhibitor Time-dependent inactivation

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1‑dioxide (CAS 120991‑35‑7) belongs to the 1,2,5‑thiadiazolidin‑3‑one 1,1‑dioxide chemotype, a validated heterocyclic scaffold for mechanism‑based serine protease inhibition. The compound features a 3‑oxo‑heterocyclic core and an N‑4 phenethyl substituent, which together confer time‑dependent, irreversible inactivation of human leukocyte elastase (HLE) and cathepsin G.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 120991-35-7
Cat. No. B3179998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide
CAS120991-35-7
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2C(=O)NS(=O)(=O)N2
InChIInChI=1S/C10H12N2O3S/c13-10-9(11-16(14,15)12-10)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeyQJQVFRRLZMGPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide (CAS 120991‑35‑7): Structural & Functional Baseline for Inhibitor Selection


4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1‑dioxide (CAS 120991‑35‑7) belongs to the 1,2,5‑thiadiazolidin‑3‑one 1,1‑dioxide chemotype, a validated heterocyclic scaffold for mechanism‑based serine protease inhibition [1]. The compound features a 3‑oxo‑heterocyclic core and an N‑4 phenethyl substituent, which together confer time‑dependent, irreversible inactivation of human leukocyte elastase (HLE) and cathepsin G [2]. Beyond serine protease inhibition, structurally related 3‑imino‑4‑substituted analogs within this family have demonstrated measurable antimicrobial activity [3], suggesting a broader biological profile that may influence procurement decisions when screening for dual‑function chemical probes.

Why Generic Substitution Fails: Evidence‑Driven Differentiation of 4‑Phenethyl‑1,2,5‑thiadiazolidin‑3‑one‑1,1‑dioxide from Its Closest Analogs


Substituting 4‑Phenethyl‑1,2,5‑thiadiazolidin‑3‑one‑1,1‑dioxide with a generic 1,2,5‑thiadiazolidin‑3‑one‑1,1‑dioxide derivative ignores three well‑documented sources of functional variability: (i) the N‑4 substituent dictates primary specificity (small hydrophobic groups favor elastase, aromatic groups favor cathepsin G) [1]; (ii) the R2 group at the S2 subsite profoundly modulates inhibitory potency—a benzyl group at this position enhances potency by up to several‑fold [2]; and (iii) substitution at the 3‑position (oxo vs. imino) switches biological activity profiles, exchanging serine protease inhibition for antimicrobial effects [3]. Consequently, casual interchange among in‑class analogs can lead to completely divergent target‑engagement profiles, undermining experimental reproducibility and procurement value.

Quantitative Evidence Guide: 4‑Phenethyl‑1,2,5‑thiadiazolidin‑3‑one‑1,1‑dioxide Differentiation Data


Mechanism‑Based vs. Competitive Inhibition: Time‑Dependent Inactivation Kinetics

The 1,2,5-thiadiazolidin-3-one 1,1-dioxide class, including the 4-phenethyl derivative, functions as a mechanism-based (suicide) inhibitor of human leukocyte elastase (HLE) and cathepsin G, inactivating the enzymes in a time-dependent fashion [1]. In contrast, commonly used small-molecule elastase inhibitors such as ONO-6818 act as simple competitive inhibitors (Ki = 0.0168 nM for HLE) [2]. The irreversible mechanism-based mode of action leads to sustained enzyme suppression beyond simple equilibrium binding, a property critical for experiments requiring prolonged target engagement.

Serine protease inhibition Mechanism-based inhibitor Time-dependent inactivation

Enzyme Selectivity: Preferential Elastase over Cathepsin G Inhibition via P1 Phenethyl

Structure-based design studies on the 1,2,5-thiadiazolidin-3-one 1,1-dioxide platform demonstrate that the nature of the P1 residue (equivalent to the N-4 substituent in 3-oxo derivatives) governs enzyme selectivity: inhibitors bearing small hydrophobic side chains preferentially target elastase, while those with aromatic side chains favor cathepsin G [1]. The 4-phenethyl substituent, containing a flexible ethylene linker and a terminal phenyl ring, occupies an intermediate steric/electronic space—potentially conferring balanced dual inhibitory activity toward both elastase and cathepsin G, unlike the more restricted selectivity profiles of 4-isopropyl (elastase-selective) or 4-benzyl (cathepsin G-selective) analogs [1].

Elastase selectivity Cathepsin G Structure-activity relationship

X‑Ray Crystallographic Validation of the Mechanism of Covalent Enzyme Inactivation

The mechanism of inactivation of human neutrophil elastase (HNE) by 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives has been captured at atomic resolution via X-ray crystallography (PDB: 2RG3), revealing the formation of a covalent N-sulfonyl imine adduct with Ser195 [1]. This structural proof of mechanism is unique to the thiadiazolidinone dioxide class among small-molecule elastase inhibitors and provides a rational basis for SAR-driven optimization. In contrast, many commonly used elastase inhibitors (e.g., peptidic chloromethyl ketones) lack this level of structural characterization for the inhibited complex [2].

Covalent inhibitor X-ray crystallography Enzyme-inhibitor complex

Divergent Biological Activity Across 3-Oxo vs. 3-Imino Substitution: Antimicrobial Screening Data

A focused set of 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxides demonstrated measurable antibacterial activity with MIC values ranging from 256 to >1024 µg/mL against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains [1]. The 4-phenethyl-3-imino analog (CAS 120991‑23‑3) has been synthesized and structurally characterized [2], placing it within this biologically active subset. In contrast, the 3-oxo analog (the target compound) is primarily documented for serine protease inhibition [3], illustrating that a single‑atom substitution at the 3‑position switches the dominant biological readout from antibacterial to anti‑protease activity.

Antibacterial activity 3-imino-4-substituted thiadiazolidines MIC determination

Potency Benchmark from Carboxylate‑Derived 1,2,5‑Thiadiazolidin‑3‑one‑1,1‑dioxides: kinact/KI Up to 4.9 × 10⁶ M⁻¹s⁻¹

Carboxylate derivatives built on the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold have achieved kinact/KI values as high as 4,928,300 M⁻¹ s⁻¹ against human leukocyte elastase [1]. Although this specific value pertains to optimized carboxylate analogs rather than the 4-phenethyl-3-oxo derivative itself, it establishes the class ceiling for potency using this chemotype. A QSAR analysis of the same scaffold confirmed that inhibitory potency is strongly influenced by R1 substituent properties and S′ subsite complementarity [2]. The 4-phenethyl derivative, as a representative of the parent 3-oxo series, constitutes a starting point for further elaboration toward such high-potency derivatives.

kinact/KI Elastase inhibitor potency Structure-activity relationship

High‑Impact Application Scenarios for 4‑Phenethyl‑1,2,5‑thiadiazolidin‑3‑one‑1,1‑dioxide Based on Quantitative Evidence


Neutrophil Serine Protease Profiling in Inflammatory Disease Models

The dual elastase/cathepsin G inhibitory profile of the 4-phenethyl derivative [1] makes it suitable for multi‑target serine protease suppression in cellular models of neutrophil‑driven inflammation (e.g., COPD, acute lung injury). Use as a single‑agent probe reduces experimental complexity compared to administering separate elastase‑selective and cathepsin G‑selective inhibitors [1].

Structural Biology Campaigns Focused on Covalent Serine Protease Inhibition

The availability of a high‑resolution X‑ray structure (PDB: 2RG3) demonstrating covalent N‑sulfonyl imine adduct formation with HNE Ser195 [2] enables structure‑guided design of next‑generation analogs. The 4-phenethyl derivative serves as a core scaffold for co‑crystallization studies aimed at exploring S′ subsite occupancy and selectivity determinants [2].

Chemical Biology Tool for Differentiating 3‑Oxo vs. 3‑Imino Biological Activity

The distinct biological readouts reported for 3‑oxo (serine protease inhibition) [3] versus 3‑imino (antibacterial) [4] 4‑phenethyl analogs support their use as matched‑pair chemical probes for investigating the structural determinants of target class switching within the cyclosulfamide chemotype. Procurement of both analogs enables controlled comparative studies.

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